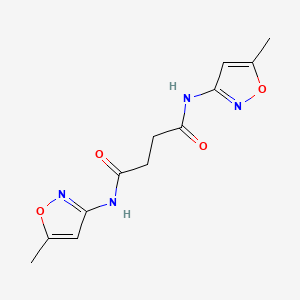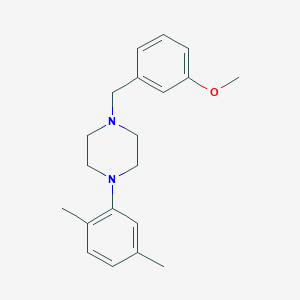
1-(phenoxyacetyl)-4-phenylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Phenoxyacetyl)-4-phenylpiperazine (PAPP) is a chemical compound that belongs to the class of piperazine derivatives. PAPP has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 1-(phenoxyacetyl)-4-phenylpiperazine involves its binding to the serotonin receptor, which leads to the activation of downstream signaling pathways. This results in the modulation of various physiological processes, including mood regulation, appetite, and sleep. 1-(phenoxyacetyl)-4-phenylpiperazine has also been found to have vasodilatory effects, which may be due to its ability to activate nitric oxide synthase.
Biochemical and Physiological Effects:
1-(phenoxyacetyl)-4-phenylpiperazine has been found to have various biochemical and physiological effects. 1-(phenoxyacetyl)-4-phenylpiperazine has been shown to increase serotonin release in the brain, which may contribute to its mood-regulating effects. 1-(phenoxyacetyl)-4-phenylpiperazine has also been found to have vasodilatory effects, which may be due to its ability to increase nitric oxide production. Additionally, 1-(phenoxyacetyl)-4-phenylpiperazine has been found to have anti-cancer properties, which may be due to its ability to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
1-(phenoxyacetyl)-4-phenylpiperazine has several advantages for lab experiments, including its high potency and selectivity for the serotonin receptor. 1-(phenoxyacetyl)-4-phenylpiperazine also has good oral bioavailability, which makes it a useful tool for studying the effects of serotonin receptor activation in vivo. However, 1-(phenoxyacetyl)-4-phenylpiperazine has some limitations, including its potential for off-target effects and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on 1-(phenoxyacetyl)-4-phenylpiperazine. One potential area of research is the development of more selective and potent 1-(phenoxyacetyl)-4-phenylpiperazine analogs for use in scientific research. Another potential area of research is the investigation of the potential therapeutic applications of 1-(phenoxyacetyl)-4-phenylpiperazine in various diseases, including cardiovascular diseases and cancer. Additionally, further studies are needed to better understand the mechanism of action of 1-(phenoxyacetyl)-4-phenylpiperazine and its effects on various physiological processes.
Méthodes De Synthèse
1-(phenoxyacetyl)-4-phenylpiperazine can be synthesized through a multi-step process involving the reaction of phenoxyacetic acid with hydrazine to form 1-(phenoxyacetyl)hydrazine, followed by the reaction of 1-(phenoxyacetyl)hydrazine with phenylmagnesium bromide to form 1-(phenoxyacetyl)-4-phenylpiperazine.
Applications De Recherche Scientifique
1-(phenoxyacetyl)-4-phenylpiperazine has been used in various scientific research studies, including studies on the central nervous system, cardiovascular system, and cancer. 1-(phenoxyacetyl)-4-phenylpiperazine has been found to have an affinity for the serotonin receptor, which plays a role in regulating mood, appetite, and sleep. 1-(phenoxyacetyl)-4-phenylpiperazine has also been studied for its potential use in treating cardiovascular diseases, as it has been found to have vasodilatory effects. Additionally, 1-(phenoxyacetyl)-4-phenylpiperazine has been investigated for its potential anti-cancer properties.
Propriétés
IUPAC Name |
2-phenoxy-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-18(15-22-17-9-5-2-6-10-17)20-13-11-19(12-14-20)16-7-3-1-4-8-16/h1-10H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTNFTCWBYHLOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Phenoxyacetyl)-4-phenylpiperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-diethyl-5-[(5-nitro-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5868637.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)thiourea](/img/structure/B5868647.png)

![2-[(4-chlorophenyl)thio]-N-8-quinolinylacetamide](/img/structure/B5868656.png)

![N-(3,4-dimethoxyphenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5868664.png)
![N-[3-(methylthio)phenyl]-3-phenylacrylamide](/img/structure/B5868670.png)




![4-{[4-(tert-butylamino)-6-(methylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5868717.png)